molecular formula C29H29N3O8S B2786206 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate CAS No. 361159-18-4

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate

Cat. No.: B2786206
CAS No.: 361159-18-4
M. Wt: 579.62
InChI Key: LAVDDHUVFYPWJX-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene) substituted with a morpholine group at position 8 and a 4-(morpholine-4-sulfonyl)benzoate ester at position 3 via an ethyl linker. The sulfonyl group in the benzoate moiety enhances polarity, distinguishing it from analogs with halogenated or alkyl substituents (e.g., 2-chlorobenzoate or 3-methylbenzoate derivatives) .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O8S/c33-27-23-3-1-2-22-25(30-10-15-38-16-11-30)9-8-24(26(22)23)28(34)32(27)14-19-40-29(35)20-4-6-21(7-5-20)41(36,37)31-12-17-39-18-13-31/h1-9H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVDDHUVFYPWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate involves multiple steps. One common synthetic route starts with the preparation of the benzo[de]isoquinolin core, followed by the introduction of morpholine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in cell proliferation. Its ability to interact with DNA and inhibit topoisomerase activity has been highlighted as a mechanism of action.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, potentially serving as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Material Science

  • Polymer Chemistry : The unique structural features allow for potential applications in developing novel polymers with enhanced mechanical properties and thermal stability.
  • Nanotechnology : The compound's ability to form stable nanoparticles opens avenues for drug delivery systems that can target specific tissues or cells.

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential as an antimicrobial agent.
  • Polymer Development :
    • Research into polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional polymers, indicating its utility in material applications.

Mechanism of Action

The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The morpholine-4-sulfonyl moiety introduces hydrogen-bonding capacity, which may enhance target binding specificity relative to non-sulfonylated analogs .

Biological Activity

The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(morpholine-4-sulfonyl)benzoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methodologies, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • A morpholine ring , which is known for its role in enhancing solubility and bioavailability.
  • A tricyclic core that contributes to its pharmacological properties.
  • Multiple functional groups including dioxo and benzoate ester , which are critical for its reactivity and interaction with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
Morpholine RingEnhances solubility
Tricyclic CoreContributes to pharmacological properties
Functional GroupsDioxo and benzoate ester

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various signaling pathways, potentially resulting in therapeutic effects.

Potential Therapeutic Applications

Preliminary studies suggest that compounds with similar structures exhibit:

  • Antitumor Activity : Inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Interaction with poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms.

Case Studies

  • Antitumor Efficacy : A study demonstrated that compounds structurally related to the target compound inhibited cell proliferation in BRCA1/2 mutant cancer cells, suggesting a potential application in targeted cancer therapies .
  • Enzyme Interaction : Research indicated that similar morpholine-containing compounds effectively inhibited PARP1/2 activity with low nanomolar IC50 values, highlighting their potential as therapeutic agents in oncology .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell growth
Enzyme InhibitionInhibition of PARP enzymes
CytotoxicityInduction of apoptosis in tumor cells

Synthesis Methodologies

The synthesis of This compound typically involves several key steps:

  • Preparation of the Tricyclic Core : This involves cyclization reactions using substituted benzene derivatives.
  • Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
  • Formation of the Benzoate Ester : Conducted via esterification with benzoic acid derivatives under acidic or basic conditions.

Table 3: Synthesis Steps Overview

StepReaction TypeKey Reagents
Tricyclic Core FormationCyclizationSubstituted benzene derivatives
Morpholine IntroductionNucleophilic SubstitutionMorpholine
EsterificationEsterificationBenzoic acid

Q & A

Q. Validation methods :

  • Purity : HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight .
  • Structural confirmation : ¹H/¹³C NMR for functional group analysis and FT-IR to verify carbonyl (C=O) and sulfonyl (S=O) stretches .

Advanced: How can reaction conditions be optimized to improve yield in the tricyclic core formation?

Answer:
Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization kinetics .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to minimize side reactions like dimerization .
  • In-line monitoring : Use of PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Data-driven approach : Design of Experiments (DoE) with variables (catalyst loading, solvent ratio) to identify optimal conditions .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity, using positive controls (e.g., staurosporine for kinases) .

Note : Include negative controls (DMSO vehicle) and validate results with triplicate replicates .

Advanced: How do structural modifications (e.g., morpholine substitution) impact its bioactivity?

Answer:

  • Morpholine replacement : Replace morpholine with piperidine or thiomorpholine to study steric/electronic effects on receptor binding. SAR studies show that N-substitution alters lipophilicity (logP) and membrane permeability .
  • Sulfonyl group variation : Substitute the benzoate sulfonyl group with phosphonate or carboxylate to modulate hydrogen-bonding interactions with target enzymes .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinity changes .

Case study : Analogues with bulkier substituents on the tricyclic core showed reduced cytotoxicity but improved selectivity for kinase targets .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenges :
    • Low solubility in common solvents (e.g., hexane, ethyl acetate) due to polar sulfonyl and morpholine groups .
    • Co-elution of by-products during column chromatography .
  • Solutions :
    • Use mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization .
    • Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced: How can computational tools resolve contradictions in reported biological data?

Answer:

  • Data integration : Meta-analysis of published IC₅₀ values using cheminformatics platforms (e.g., KNIME) to identify outliers .
  • Target prediction : Pharos or SwissTargetPrediction to map potential off-target interactions that explain divergent results (e.g., COX-2 vs. EGFR inhibition) .
  • Dose-response modeling : Hill equation fitting to assess assay variability in potency measurements .

Example : Discrepancies in antitumor activity may arise from differences in cell line genetic backgrounds (e.g., p53 status) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and safety goggles due to potential irritancy (similar to morpholine derivatives) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic/basic by-products before aqueous waste disposal .

Advanced: How can AI-driven platforms enhance its application in materials science?

Answer:

  • Property prediction : Machine learning (COMSOL/ANN models) to predict thermal stability or optical properties based on substituent patterns .
  • Synthesis automation : Robotic platforms (e.g., Chemspeed) for high-throughput screening of copolymerization reactions .
  • Morphology control : AI-guided optimization of crystallization conditions to engineer nanostructured materials .

Basic: What spectroscopic features distinguish this compound from its analogues?

Answer:

  • ¹H NMR : Doublets for morpholine protons (δ 3.5–3.7 ppm) and a singlet for the tricyclic core’s methyl group (δ 1.2–1.4 ppm) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1170 cm⁻¹ (S=O stretch) .
  • UV-Vis : λₘₐₐ at 280–290 nm due to conjugated π-systems in the tricyclic core .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process validation : Implement QbD (Quality by Design) principles to define critical quality attributes (CQAs) like particle size .
  • In-process controls : PAT tools (e.g., NIR spectroscopy) to monitor intermediate purity during each step .
  • Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in esterification .

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